Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Description
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of a carboxylate group and a methyl group on the imidazo[1,2-a]pyridine core enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSONRQAWJCKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One efficient method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be carried out in aqueous media at ambient temperature.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions using catalysts such as copper, iron, gold, ruthenium, and palladium . These methods allow for the large-scale synthesis of the compound with high yields and purity. The use of green chemistry principles, such as metal-free and aqueous synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds with various functional groups.
Scientific Research Applications
Anti-Tuberculosis Applications
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate; hydrochloride, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Key Findings:
- High Throughput Screening: A high throughput screening approach identified several imidazo[1,2-a]pyridine analogues with promising activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating significant antibacterial potential .
- Structure-Activity Relationship (SAR): SAR studies revealed that modifications to the carboxylate structure enhanced potency. For instance, a series of 3-carboxylate derivatives exhibited MIC values as low as 0.003 to 0.05 μM against replicating Mtb, demonstrating their potential as first-generation anti-TB agents .
- Non-Toxicity: Most compounds tested showed non-toxicity against various cell lines, including VERO and MCF-7 cells, which is crucial for therapeutic development .
Cancer Research Applications
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in cancer therapy through its interaction with key signaling pathways.
Key Findings:
- PI3K/Akt/mTOR Pathway: A derivative of imidazo[1,2-a]pyridine was shown to selectively inhibit components of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. This compound demonstrated an IC50 of 0.20 nM for PI3K and 21 nM for mTOR, along with effective cellular growth inhibition in HCT-116 colorectal cancer cells at an IC50 of 10 nM .
- Potential for Targeted Therapy: These findings suggest that methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate; hydrochloride could be further investigated as a targeted therapy option for cancers characterized by aberrant activation of the PI3K/Akt/mTOR signaling cascade.
Mechanism of Action
The mechanism of action of Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in bacterial cell wall synthesis . The compound’s ability to interfere with DNA replication and protein synthesis also contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,2-a]pyridine-3-carboxylate derivatives: Used in medicinal chemistry for their broad-spectrum antimicrobial properties.
Uniqueness
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.
Biological Activity
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their diverse biological activities. The presence of the methyl group at the 2-position and the carboxylate functionality significantly influence its reactivity and interactions with biological targets.
Biological Activity
Cytochrome P450 Inhibition
The compound has been identified as a potent inhibitor of cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse drug interactions.
Research indicates that this compound interacts specifically with CYP1A2, which is involved in the metabolism of various therapeutic agents. Understanding this interaction is vital for assessing the safety profile of drugs metabolized by this pathway .
Mutagenic and Carcinogenic Potential
Compounds within this class have also been studied for their mutagenic properties. The structural similarity to known carcinogens raises concerns regarding their safety in long-term exposure scenarios. Studies suggest that prolonged exposure may lead to DNA damage, necessitating further investigation into their potential carcinogenic effects .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition Studies : A study by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues as effective inhibitors against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating potential therapeutic applications in treating tuberculosis .
- Safety Profile Analysis : A detailed safety assessment revealed that while the compound exhibits significant biological activity, concerns regarding its mutagenic potential necessitate careful evaluation in drug development contexts. Long-term exposure studies are recommended to fully understand the implications of its use in therapeutic settings .
Q & A
Q. What are the common synthetic routes for Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride, and how do reaction conditions affect yield?
- Methodological Answer : A key synthesis involves halogen-metal exchange followed by electrophilic substitution. For example, 3-bromo-2-methylimidazo[1,2-a]pyridine undergoes magnesium chloride-mediated exchange in THF at −15°C, followed by reaction with chlorodiphenylphosphine. Purification via silica chromatography and subsequent oxidation with hydrogen peroxide yields phosphorylated derivatives. Yields are highly sensitive to temperature control and stoichiometry, with reported yields as low as 5.9% due to side reactions . Alternative routes include tert-butyl hypochlorite-mediated chlorination of parent imidazopyridines, though competing byproducts (e.g., trichloromethyl derivatives) necessitate careful quenching and extraction .
- Table 1 : Synthesis Route Comparison
| Method | Key Step | Yield | Conditions | Reference |
|---|---|---|---|---|
| Halogen-metal exchange | MgCl2/LiCl in THF, −15°C | 5.9% | N2 atmosphere, RT quenching | |
| Hypochlorite chlorination | tert-BuOCl, pyridine | 49.2% | Room temperature, 12 h |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS) are critical. The ¹H NMR spectrum of derivatives shows distinct aromatic proton patterns (e.g., quartets and singlets for trichloromethyl groups) and methyl resonances (δ 1.82 ppm for methylimidazopyridine). LC/MS with reverse-phase columns (e.g., Phenomenex C18) and TFA-modified mobile phases resolves impurities, while high-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 333.1157 for phosphorylated derivatives) . Purity assessment via HPLC with UV detection at 254 nm is recommended for stability studies .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. The hydrochloride salt may release HCl vapors under heat; avoid contact with moisture. Storage in anhydrous DCM or Et2O under nitrogen minimizes degradation. Quench reactions with saturated NH4Cl to neutralize residual reagents, and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How does the hydrochloride salt form influence physicochemical properties compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility and crystallinity, critical for pharmacokinetic studies. Protonation of the imidazopyridine nitrogen increases polarity, reducing logP values. Comparative dissolution studies in simulated gastric fluid (pH 1.2) show 80% solubility for the salt vs. <20% for the free base. Stability testing under accelerated conditions (40°C/75% RH) reveals no deliquescence over 30 days, supporting its use in solid formulations .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves selectivity. For example, GuHCl-catalyzed reactions under microwave irradiation (100°C, 300 W) achieve 85% yield in 20 minutes vs. 12 hours conventionally. Solvent-free conditions minimize purification steps, though catalyst loading (e.g., 10 mol% GuHCl) must balance cost and efficiency . Scale-up requires rigorous temperature control to prevent exothermic side reactions.
Q. What advanced analytical methods resolve stability and degradation profiles?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS identify major degradation products. For instance, acidic conditions hydrolyze the methyl ester to carboxylic acid derivatives, detectable via shifts in retention time (RT 3.73 min → 2.95 min). Mass fragmentation patterns (e.g., m/z 176.17 for decarboxylated products) confirm degradation pathways. Accelerated stability chambers (25°C/60% RH) combined with Karl Fischer titration monitor hygroscopicity .
Q. How do structural modifications (e.g., phosphine oxide substituents) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., diphenylphosphoryl at position 3) enhance binding to neuropeptide S receptors (Ki = 12 nM vs. 180 nM for unmodified analogs). In vivo rodent models demonstrate reduced anxiety-like behavior (elevated plus maze test) with phosphorylated derivatives. However, increased logP from hydrophobic substituents reduces aqueous solubility, necessitating prodrug strategies .
Q. How should researchers address contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies arise from varying purification techniques and starting material purity. For example, silica chromatography may recover 30% product vs. 50% via reverse-phase HPLC. Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 substrate:reagent) and inert atmosphere protocols. Cross-validation using multiple characterization methods (NMR, HRMS) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
